molecular formula C6H4Cl2N4 B182706 2,6-Dichloro-7-methylpurine CAS No. 2273-93-0

2,6-Dichloro-7-methylpurine

Cat. No.: B182706
CAS No.: 2273-93-0
M. Wt: 203.03 g/mol
InChI Key: HVMUWHZAZGTMJK-UHFFFAOYSA-N
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Description

2,6-Dichloro-7-methylpurine is a purine derivative characterized by the presence of two chlorine atoms and a methyl group attached to the purine ring. This compound, with the chemical formula C6H4Cl2N4 and a molecular weight of 203.03 g/mol, is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-7-methylpurine can be synthesized through several methods. One common method involves the reaction of 2,6-dichloropurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile at room temperature for an extended period, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-7-methylpurine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium alkoxides or thiols in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.

Major Products:

    Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific redox reaction conditions.

Scientific Research Applications

2,6-Dichloro-7-methylpurine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-7-methylpurine involves its interaction with specific molecular targets, such as enzymes. For instance, as an mTOR inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes like growth and proliferation .

Comparison with Similar Compounds

    2,6-Dichloropurine: Lacks the methyl group present in 2,6-Dichloro-7-methylpurine.

    7-Methylpurine: Lacks the chlorine atoms present in this compound.

    6-Thiopurine: Contains a sulfur atom instead of chlorine.

Uniqueness: this compound is unique due to the combination of its dichloro and methyl functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2,6-dichloro-7-methylpurine
Source PubChem
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InChI

InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3(12)4(7)10-6(8)11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMUWHZAZGTMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177265
Record name Purine, 2,6-dichloro-7-methyl-
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Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2273-93-0
Record name 2,6-Dichloro-7-methyl-7H-purine
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Record name Purine, 2,6-dichloro-7-methyl-
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Record name 2,6-Dichloro-7-methylpurine
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Record name Purine, 2,6-dichloro-7-methyl-
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Record name 2,6-dichloro-7-methyl-7H-purine
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Synthesis routes and methods I

Procedure details

In a manner similar to Preparation A, 9.52 g of 2,6-dichloropurine, 7.65 g of potassium carbonate and 7.86 g of methyl iodide in 65 ml of dimethylsulfoxide gave 1.54 g of 2,6-dichloro-7-methylpurine and 4.7 g of 2,6-dichloro-9-methylpurine.
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Synthesis routes and methods II

Procedure details

2,6 dichloro-7-methyl-7H-purine was prepared from theobromine (a-1) in 10% yield following the procedure of Uretskaya, G. Ya., Rybinka, E. I., and Men'shikov, G. P. Zh. Obshch. Ki., 1960, 30, 327 with the modification of N,N, diethylaniline disclosed by Stanovik, B. et at in the Australian Journal of Chemistry, 1981, 34, 1729. 1H NMR was identical in all respects to the material prepared by alkylation of commercially available 2,6 dichloropurine with base and iodomethane. For example, the procedure reported by Feng et al. (WO2004/087053) utilizes 60% NaH as base, dimethylformamide (DMF) as the solvent and iodomethane yielded a 1:1 mixture of the N-7/N-9 methylated products which were separated via silica chromatography. The procedure reported by Lewi et et al (WO2005/028479 A2) utilizes potassium carbonate as the base, acetonitrile as solvent (rt 70 h) and iodomethane and yielded a 2:1 isolated yield of methylated purines after silica chromatography (60% yield N9Me/30% yield N-7 Methylated). Similarly acetone can replace acetonitrile as the solvent and after refluxing with potassium carbonate and iodomethane for 24 h a 3:1 mixture of N9/N7 is obtained. The N-7 methylated product was isolated in 16.3% purified yield after silica chromatography. A report by Chi-Huey Wong et al. (see, Bioorg & Med Chem 13 (2005) 4622-4626) utilizes tetrabutylammonium fluoride as the base (1M solution THF) and iodomethane to give similarity a 3:1 ratio of the N-9/N-7 methylated purines which could be separated by silica chromatography. 1H NMR (400 MHz, DMSO d6) 8.79 (s, 1H, H8), 4.06 (s, 3H, N7Me).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the ability of 2,6-Dichloro-7-methylpurine to lower DNA melting temperature compare to other related compounds?

A2: The research indicates that this compound is highly effective at lowering the melting temperature of DNA, even more so than other tested purines like adenine, inosine, and deoxyguanosine. [] Its activity is comparable to caffeine and coumarin in this regard. This suggests that the specific chemical structure of this compound, particularly the presence of chlorine atoms, contributes to its strong interaction with DNA and its ability to disrupt the double helix.

Q2: What is the corrected structure of the compound derived from this compound after treatment with hydroiodic acid and phosphonium iodide?

A3: The second paper you provided focuses on revising the initially proposed structure of the product formed when this compound reacts with hydroiodic acid and phosphonium iodide. [] Unfortunately, the abstract doesn't specify the revised structure. To understand the precise structural change, you would need to consult the full research article.

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